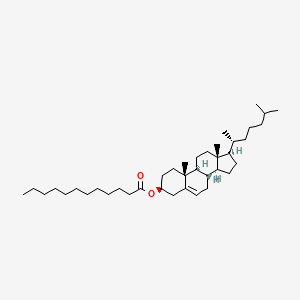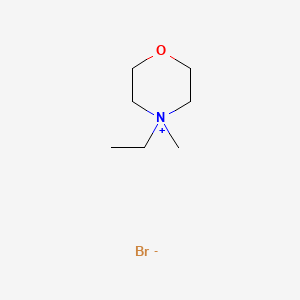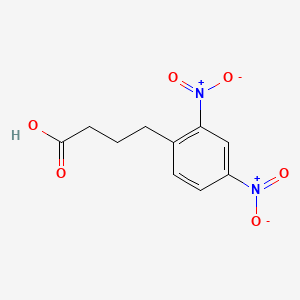
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine
Overview
Description
“5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C7H6N4O . It has a molecular weight of 162.15 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including “5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine”, has been reported in the literature . The synthesis process often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis
The InChI code for “5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine” is 1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H, (H2,8,11) . This indicates the presence of a pyridine ring and an oxadiazole ring in the molecule .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 373.1±34.0 °C at 760 mmHg, and a flash point of 179.5±25.7 °C . It has 5 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Anti-Cancer Activity
The derivatives of 1,3,4-oxadiazole, such as 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine , have shown promising anti-cancer properties. These compounds exhibit anti-proliferative effects by inhibiting growth factors, enzymes, and kinases. They have been tested on various cancer cell lines, and some derivatives have shown to exceed the effect of reference drugs, indicating potential as new anti-cancer agents .
Angiogenesis Inhibition
Specific derivatives of 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol have been developed as potential VEGFR-2 inhibitors. These compounds have demonstrated significant inhibition of angiogenesis, which is the formation of new blood vessels. This property is particularly important in the context of cancer treatment, as it can prevent tumors from acquiring a blood supply .
Antibacterial Agents
The structural motif of 1,3,4-oxadiazole is known for its antibacterial activity. Studies have synthesized derivatives that have been evaluated for their effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria. This makes them valuable in the search for new antibacterial drugs .
Antimicrobial Properties
Beyond antibacterial activity, 1,3,4-oxadiazole derivatives also exhibit a broad spectrum of antimicrobial properties. This includes activity against fungi and other pathogens, making these compounds important for developing new antimicrobial agents .
Acetylcholinesterase Inhibition
Some derivatives of 1,3,4-oxadiazole have been investigated for their ability to inhibit acetylcholinesterase, an enzyme involved in breaking down the neurotransmitter acetylcholine. Inhibitors of this enzyme are sought after for the treatment of neurodegenerative diseases like Alzheimer’s .
Pharmacological Surrogates
Due to their privileged structure, 1,3,4-oxadiazoles have been used as surrogates for carboxylic acids, esters, and carboxamides in medicinal chemistry. This application is significant for drug design and synthesis, as it opens up new avenues for creating molecules with desired biological activities .
Safety and Hazards
properties
IUPAC Name |
5-pyridin-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXADNULCQWUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205737 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine | |
CAS RN |
5711-72-8 | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005711728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Oxadiazole, 2-amino-5-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)



